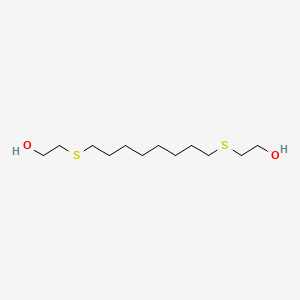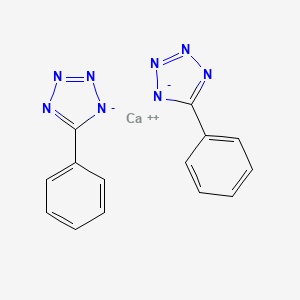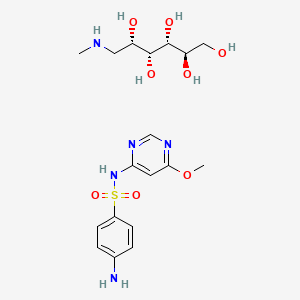
Sulfamonometoxine N-methylglucamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfamonometoxine N-methylglucamine salt is a heterocyclic organic compound with the molecular formula C18H29N5O8S and a molecular weight of 475.516560 g/mol . It is a compound formed by the combination of sulfamonometoxine and N-methylglucamine. Sulfamonometoxine is a sulfonamide antibiotic, while N-methylglucamine is an aminosugar alcohol. This compound is primarily used in research and experimental applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-methylglucamine involves several steps:
Addition of Anhydrous Dextrose: Anhydrous dextrose is added to an alcohol solvent while stirring to ensure a mass percent concentration of 10-80%.
Catalyst Addition: The solution is added to a catalyst (Ni-Cu/TiO2), and crystallization occurs at 0-10°C.
Industrial Production Methods
Industrial production methods for Sulfamonometoxine N-methylglucamine salt are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves precise control of reaction conditions and the use of industrial-grade equipment to ensure consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Sulfamonometoxine N-methylglucamine salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can occur, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological and chemical properties .
Aplicaciones Científicas De Investigación
Sulfamonometoxine N-methylglucamine salt has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and its effects on biological systems.
Industry: Used in the development of new materials and compounds for industrial applications.
Mecanismo De Acción
The mechanism of action of Sulfamonometoxine N-methylglucamine salt involves its interaction with specific molecular targets and pathways. It binds to human blood proteins and erythrocytes, affecting their function and activity . The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with bacterial growth and replication by inhibiting essential enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Sulfamonometoxine N-methylglucamine salt include other sulfonamide antibiotics and their derivatives. Some examples are:
- Sulfamethoxazole
- Sulfadiazine
- Sulfapyridine
Uniqueness
This compound is unique due to its specific combination of sulfamonometoxine and N-methylglucamine, which enhances its solubility and biological activity. This combination allows for better interaction with biological molecules and improved therapeutic effects compared to other sulfonamide antibiotics .
Propiedades
Número CAS |
53607-04-8 |
|---|---|
Fórmula molecular |
C18H29N5O8S |
Peso molecular |
475.5 g/mol |
Nombre IUPAC |
4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C11H12N4O3S.C7H17NO5/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;1-8-2-4(10)6(12)7(13)5(11)3-9/h2-7H,12H2,1H3,(H,13,14,15);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |
Clave InChI |
YFMYNBBNXXLGNI-WZTVWXICSA-N |
SMILES isomérico |
CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
SMILES canónico |
CNCC(C(C(C(CO)O)O)O)O.COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


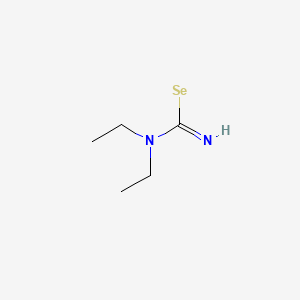
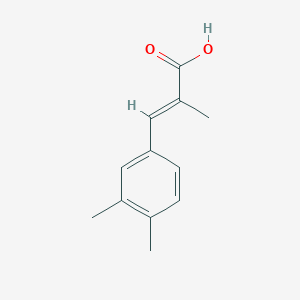
![(8R,10S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-triene-13,16-dione](/img/structure/B13759137.png)
![2-Ethylhexyl 4-[[(benzoylthio)dibutylstannyl]oxy]-4-oxoisocrotonate](/img/structure/B13759139.png)
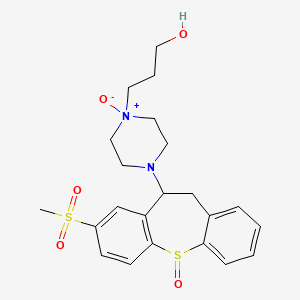

![[1,2,4]Triazolo[1,5-a]pyrazin-8(7H)-one,oxime(9ci)](/img/structure/B13759155.png)



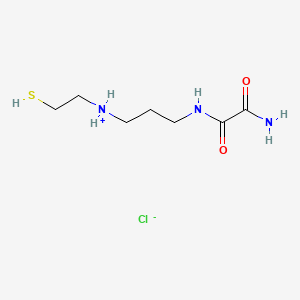
![2-[(2,4-Dinitrophenyl)methylene]-1-ethyl-1,2-dihydroquinoline](/img/structure/B13759228.png)
